molecular formula C16H16N4O2S B6622573 3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide

3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide

Cat. No.: B6622573
M. Wt: 328.4 g/mol
InChI Key: PGPKGBNWSWIBSB-UHFFFAOYSA-N
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Description

3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide typically involves the reaction of a suitable chalcone with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions in ethanol, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, such as its role as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives .

Properties

IUPAC Name

3-[(3-pyrazol-1-ylphenyl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c17-23(21,22)16-7-2-5-14(11-16)18-12-13-4-1-6-15(10-13)20-9-3-8-19-20/h1-11,18H,12H2,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPKGBNWSWIBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CNC3=CC(=CC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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